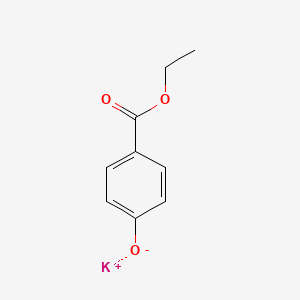
Potassium ethyl 4-oxidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ethyl 4-oxidobenzoate is a potassium salt of ethylparaben, which is an ester of para-hydroxybenzoic acid. It is widely used as a preservative in various cosmetic, pharmaceutical, and food products due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium ethyl 4-oxidobenzoate is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form para-hydroxybenzoic acid and other by-products.
Reduction: Under specific conditions, it can be reduced to ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are typically employed.
Major Products Formed:
Oxidation: Para-hydroxybenzoic acid.
Reduction: Ethylphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium ethyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Utilized in pharmaceutical formulations to ensure product stability and prevent microbial contamination.
Industry: Widely used in the cosmetic and food industries as a preservative to extend the shelf life of products
Mecanismo De Acción
Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .
Comparación Con Compuestos Similares
- Methylparaben
- Propylparaben
- Butylparaben
- Benzylparaben
Comparison:
- Methylparaben: Has a shorter alkyl chain, making it more water-soluble but less effective against fungi compared to Potassium ethyl 4-oxidobenzoate.
- Propylparaben: Slightly more effective against fungi but less water-soluble.
- Butylparaben: More effective against fungi but has higher potential for causing skin irritation.
- Benzylparaben: Similar antimicrobial properties but less commonly used due to potential toxicity concerns .
This compound stands out due to its balanced antimicrobial efficacy and relatively low toxicity profile, making it a preferred choice in various applications.
Propiedades
Número CAS |
36457-19-9 |
|---|---|
Fórmula molecular |
C9H9KO3 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
potassium;4-ethoxycarbonylphenolate |
InChI |
InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |
Clave InChI |
HFTYFFXNUVBSII-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
Key on ui other cas no. |
36457-19-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















